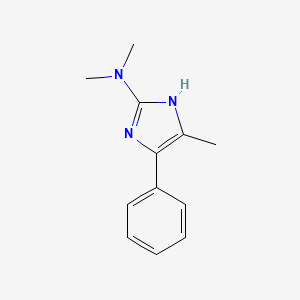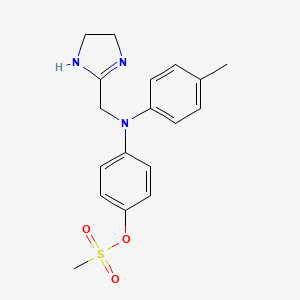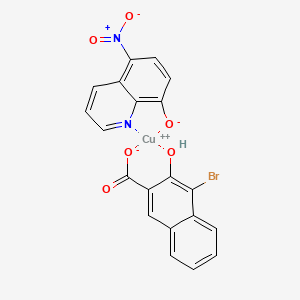
Copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate is a complex organometallic compound This compound is notable for its unique structure, which combines a copper ion with two distinct organic ligands: 4-bromo-3-hydroxynaphthalene-2-carboxylate and 5-nitroquinolin-8-olate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate typically involves the coordination of copper ions with the respective organic ligands. The process generally includes the following steps:
Preparation of Ligands: The ligands, 4-bromo-3-hydroxynaphthalene-2-carboxylic acid and 5-nitroquinolin-8-ol, are synthesized separately through established organic synthesis methods.
Coordination Reaction: The ligands are then reacted with a copper salt, such as copper(II) acetate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination of the ligands to the copper ion.
Isolation and Purification: The resulting complex is isolated by filtration or precipitation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of
Propiedades
Fórmula molecular |
C20H11BrCuN2O6 |
|---|---|
Peso molecular |
518.8 g/mol |
Nombre IUPAC |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6N2O3.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
Clave InChI |
ZHTGTSKYQDIFAB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])[N+](=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


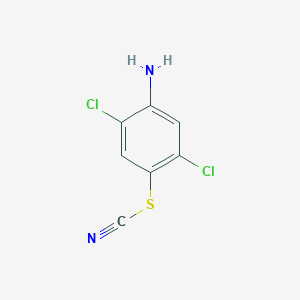

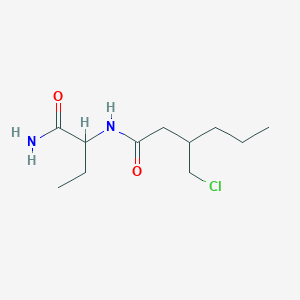

![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
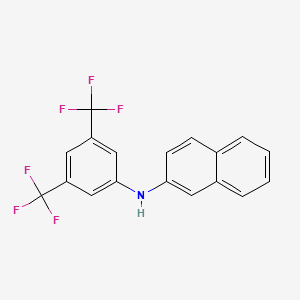
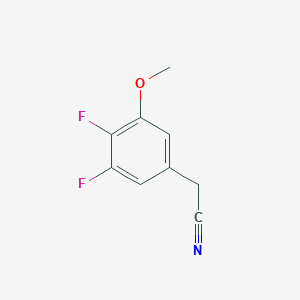

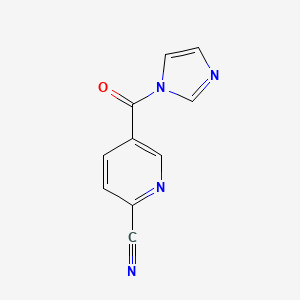
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
